Superoxide Radical Scavenging Activity: Pelargonidin vs. Delphinidin and Cyanidin
Pelargonidin exhibits markedly lower superoxide radical scavenging potency compared to delphinidin and cyanidin, a difference attributable to its single B-ring hydroxyl group. In an ESR spin-trapping assay, the ID50 values (concentration required for 50% inhibition) for delphinidin, cyanidin, and pelargonidin were 2.4, 22, and 456 µM, respectively [1]. This represents a 190-fold lower potency for pelargonidin relative to delphinidin.
| Evidence Dimension | Superoxide (O2•-) radical scavenging activity (ID50) |
|---|---|
| Target Compound Data | 456 µM |
| Comparator Or Baseline | Delphinidin: 2.4 µM; Cyanidin: 22 µM |
| Quantified Difference | Pelargonidin is 190-fold less potent than delphinidin (456 vs 2.4 µM) and 20.7-fold less potent than cyanidin (456 vs 22 µM). |
| Conditions | ESR technique with DMPO spin trapping; dose-dependent scavenging. |
Why This Matters
Procurement decisions for antioxidant applications must account for the specific radical species targeted; pelargonidin is substantially less effective against superoxide, making it a poor substitute for delphinidin or cyanidin in superoxide-scavenging contexts.
- [1] Yasuko Noda, Takao Kaneyuki, Kiharu Igarashi, Akitane Mori, Lester Packer. Antioxidant activities of pomegranate fruit extract and its anthocyanidins: delphinidin, cyanidin, and pelargonidin. J Agric Food Chem. 2002 Jan 2;50(1):166-71. doi: 10.1021/jf0108765. PMID: 11754562. View Source
